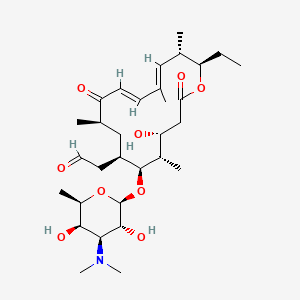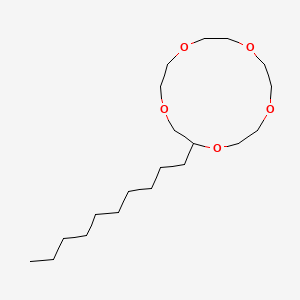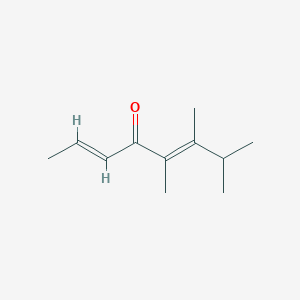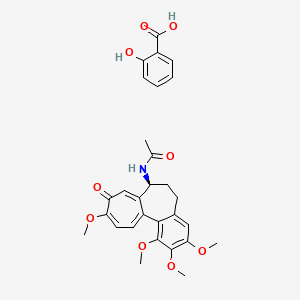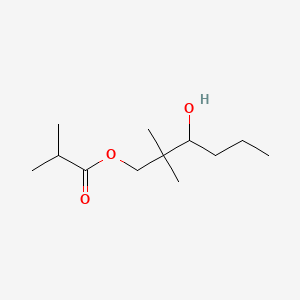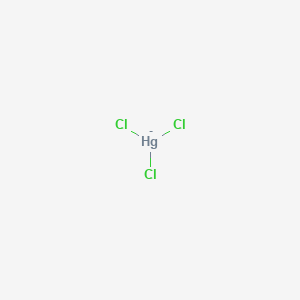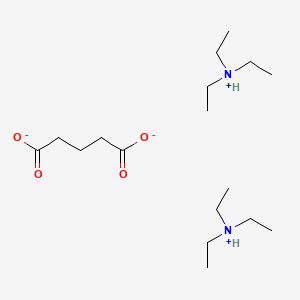
Bis(triethylammonium) glutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(triethylammonium) glutarate is an organic compound that consists of two triethylammonium cations and one glutarate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(triethylammonium) glutarate can be synthesized through the reaction of glutaric acid with triethylamine. The reaction typically involves dissolving glutaric acid in a suitable solvent, such as acetonitrile, and then adding triethylamine to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(triethylammonium) glutarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield glutaric acid derivatives, while reduction could produce different reduced forms of the compound.
Applications De Recherche Scientifique
Bis(triethylammonium) glutarate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: This compound can be used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of bis(triethylammonium) glutarate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to bis(triethylammonium) glutarate include:
Bis(triethylammonium) tetrachloridocobaltate(II): This compound has a similar structure but contains cobalt instead of glutarate.
Bis(triethylammonium) tetrakis(3,5-dinitro-2-pyridonato)cobalt(II): Another related compound with cobalt and pyridonato ligands.
Uniqueness
This compound is unique due to its specific combination of triethylammonium cations and glutarate anion, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
94158-58-4 |
|---|---|
Formule moléculaire |
C17H38N2O4 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
pentanedioate;triethylazanium |
InChI |
InChI=1S/2C6H15N.C5H8O4/c2*1-4-7(5-2)6-3;6-4(7)2-1-3-5(8)9/h2*4-6H2,1-3H3;1-3H2,(H,6,7)(H,8,9) |
Clé InChI |
GOBWKURIHUUSBC-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(CC(=O)[O-])CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






